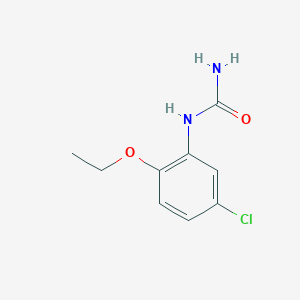
1-(5-Chloro-2-ethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-ethoxyphenyl)urea is an organic compound belonging to the class of phenylureas It is characterized by the presence of a chloro-substituted phenyl ring and an ethoxy group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-ethoxyphenyl)urea typically involves the reaction of 5-chloro-2-ethoxyaniline with an isocyanate or a urea derivative. One common method involves the reaction of 5-chloro-2-ethoxyaniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield the desired urea compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(5-Chloro-2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- Substitution reactions can yield various substituted phenylureas.
- Oxidation can lead to the formation of quinones or other oxidized derivatives.
- Reduction can produce reduced phenylurea derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- 1-(5-Chloro-2-methoxyphenyl)urea
- 1-(5-Chloro-2-methylphenyl)urea
- 1-(5-Chloro-2-fluorophenyl)urea
Comparison: 1-(5-Chloro-2-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and methyl analogs, the ethoxy group can provide different steric and electronic effects, potentially leading to distinct properties and applications .
属性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
(5-chloro-2-ethoxyphenyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-8-4-3-6(10)5-7(8)12-9(11)13/h3-5H,2H2,1H3,(H3,11,12,13) |
InChI 键 |
CTSJVOXAHMPUQN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


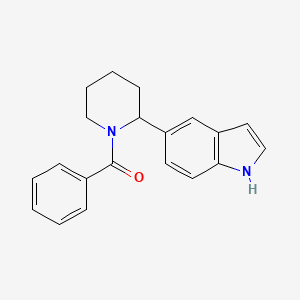
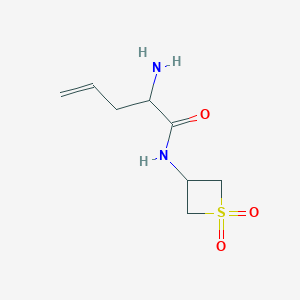
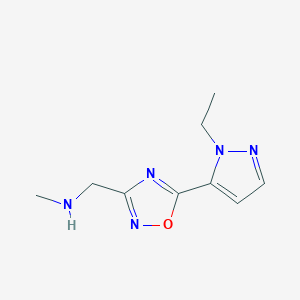

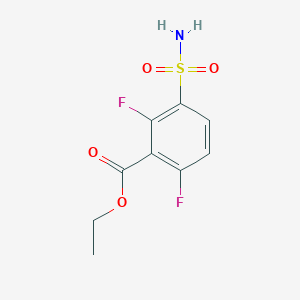
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13008129.png)
![5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
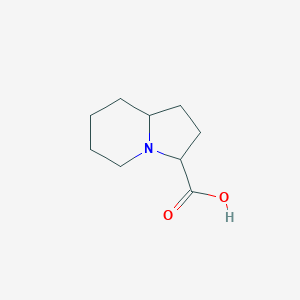
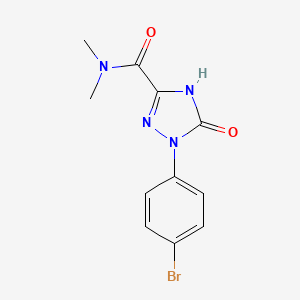
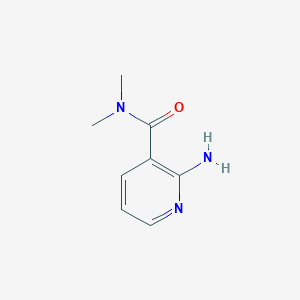

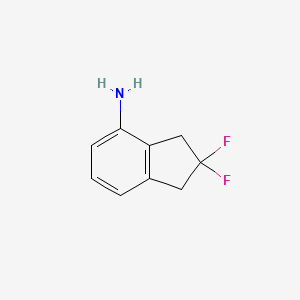
![N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide](/img/structure/B13008172.png)
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B13008185.png)
